
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Overview
Description
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities. This compound features a phenol group attached to a 1,2,4-triazole ring, which is further substituted with an amino group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to have a wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . They have also been used as starting materials for the synthesis of drug compounds, such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Mode of Action
It’s worth noting that the 1,2,4-triazole moiety is a crucial component in many bioactive compounds and drugs, suggesting that it may interact with biological targets in a significant way .
Biochemical Pathways
Compounds with similar structures have been synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Result of Action
1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The interaction between this compound and aromatase involves hydrogen bonding and hydrophobic interactions, leading to the inhibition of the enzyme’s activity . Additionally, this compound has been found to interact with various proteins and other biomolecules, further highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway . This compound also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation and promoting cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, the binding of this compound to aromatase results in the inhibition of estrogen biosynthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound has been shown to exhibit stability and maintain its biochemical activity. It is also subject to degradation, which can affect its long-term efficacy. In in vitro studies, this compound has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . In in vivo studies, the compound’s stability and degradation profile have been found to influence its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular function . Threshold effects have also been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as hydroxylation and conjugation, which influence its pharmacokinetics and pharmacodynamics . These metabolic pathways can affect the compound’s bioavailability, distribution, and elimination, ultimately impacting its therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic potential . Additionally, the compound’s physicochemical properties, such as solubility and lipophilicity, play a crucial role in its transport and distribution.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications, such as phosphorylation and glycosylation, influence the compound’s localization and activity . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of aminoguanidine with phenolic aldehydes under acidic conditions, followed by cyclization to form the triazole ring. Microwave irradiation has also been employed to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives often utilizes large-scale cyclocondensation reactions. The use of microwave-assisted synthesis is gaining popularity due to its ability to reduce reaction times and improve yields. Additionally, the choice of solvents and catalysts can significantly impact the scalability and environmental footprint of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol has been explored for its potential therapeutic applications:
- Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
- Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its derivatives have been synthesized and tested for antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Research indicates that the triazole moiety can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents .
Agricultural Applications
The compound is also of interest in agricultural science:
- Fungicides : Due to its structural similarity to other triazole compounds known for fungicidal activity, this compound is being investigated for its efficacy in controlling fungal diseases in crops .
Material Science
In the realm of materials science:
- Polymer Development : The unique properties of this compound allow it to be used as a building block in the synthesis of polymers with specific functionalities. Its phenolic group can participate in reactions that form cross-linked structures, enhancing material strength and stability .
Case Studies
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 3-amino-1H-1,2,4-triazole
- 4-amino-1,2,4-triazole
Uniqueness
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is unique due to the presence of both a phenol and an amino group on the triazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential for various applications compared to other similar compounds .
Biological Activity
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is a compound characterized by its unique structure that combines a phenolic group with a 1,2,4-triazole moiety. This combination imparts significant biological activities that have been the focus of various research studies. The compound has shown potential in medicinal chemistry, particularly in anticancer research and enzyme inhibition.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring substituted with an amino group and linked to a phenolic structure, which enhances its reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines have been tested for cytotoxicity. The compound demonstrated IC50 values in the range of 15.6 to 23.9 µM, indicating significant anticancer activity compared to standard drugs like doxorubicin .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for its anticancer and therapeutic activities:
- Urease Inhibition : Studies have shown that derivatives of this compound possess potent urease inhibitory activities . Urease inhibitors are important in treating conditions such as urinary tract infections and kidney stones.
Antiangiogenic Activity
The compound has also been linked to antiangiogenic properties, which are essential in cancer treatment as they inhibit the formation of new blood vessels that tumors need for growth:
- Research has highlighted its dual mechanism of action by targeting both tumor proliferation and angiogenesis . This dual activity is particularly promising for enhancing anticancer efficacy.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within the body. This interaction modulates various biological pathways critical for cancer progression and survival.
Properties
IUPAC Name |
4-(3-amino-1,2,4-triazol-1-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8-10-5-12(11-8)6-1-3-7(13)4-2-6/h1-5,13H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUODDKBQSKXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-48-4 | |
Record name | 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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